molecular formula C6H7BrN2 B1276636 5-Bromo-4-methylpyridin-3-amine CAS No. 850892-12-5

5-Bromo-4-methylpyridin-3-amine

Cat. No. B1276636
M. Wt: 187.04 g/mol
InChI Key: VZPJBIMRSJQEMB-UHFFFAOYSA-N
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Patent
US07482342B2

Procedure details

This compound is obtained by reducing 3-bromo-4-methyl-5-nitropyridine (Intermediate 29.5) with iron in a manner similar to the synthesis of Intermediate 29.7, on the scale of 10 mmol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 29.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:9]([O-])=O)[C:7]=1[CH3:8]>[Fe]>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([NH2:9])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1C)[N+](=O)[O-]
Step Three
Name
Intermediate 29.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC=C(C1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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